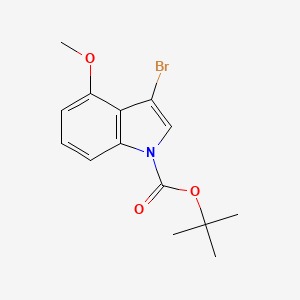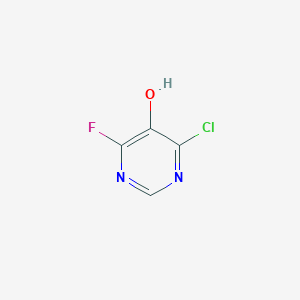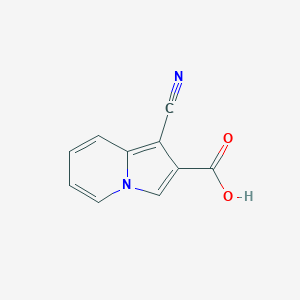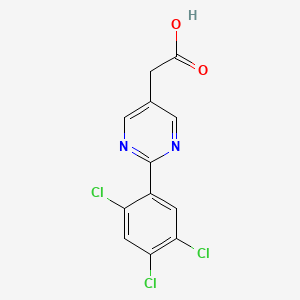
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group, a trifluoromethyl group, and a diethylsulfamoyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The starting material, 2-trifluoromethylphenylboronic acid, is synthesized through the borylation of 2-trifluoromethylphenyl halides using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Bases: Triethylamine for nucleophilic substitution reactions.
Major Products
Phenyl Derivatives: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is primarily based on its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the compound’s reactivity and stability, while the diethylsulfamoyl group can participate in various nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar structure but with dimethylsulfamoyl group instead of diethylsulfamoyl.
2-Trifluoromethylphenylboronic acid: Lacks the diethylsulfamoyl group.
Phenylboronic acid: Lacks both the trifluoromethyl and diethylsulfamoyl groups.
Uniqueness
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The trifluoromethyl group enhances its electron-withdrawing properties, while the diethylsulfamoyl group provides steric hindrance and potential for further functionalization .
Propriétés
Formule moléculaire |
C11H15BF3NO4S |
|---|---|
Poids moléculaire |
325.12 g/mol |
Nom IUPAC |
[4-(diethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BF3NO4S/c1-3-16(4-2)21(19,20)8-5-6-10(12(17)18)9(7-8)11(13,14)15/h5-7,17-18H,3-4H2,1-2H3 |
Clé InChI |
MKOTXEGQVGUGSE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)






![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)



![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)

